molecular formula C20H21N3O4 B11605137 5-(2-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

5-(2-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B11605137
M. Wt: 367.4 g/mol
InChI Key: DLEFJJYRJJFHFW-UHFFFAOYSA-N
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Description

5-(2-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound with a unique structure that combines a methoxyphenyl group with a tetrahydropyrimidoquinoline core

Preparation Methods

The synthesis of 5-(2-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the methoxyphenyl precursor, followed by cyclization and functionalization steps to form the tetrahydropyrimidoquinoline core. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the tetrahydropyrimidoquinoline core.

    Hydrogenation: Catalytic hydrogenation can be used to reduce double bonds within the structure.

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Research has explored its potential as a bioactive compound with possible applications in drug discovery and development.

    Medicine: Preliminary studies suggest it may have therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest it may influence signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar compounds to 5-(2-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione include other tetrahydropyrimidoquinoline derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific methoxyphenyl group, which may confer distinct reactivity and bioactivity compared to its analogs .

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C20H21N3O4/c1-22-18-17(19(25)23(2)20(22)26)15(11-7-4-5-10-14(11)27-3)16-12(21-18)8-6-9-13(16)24/h4-5,7,10,15,21H,6,8-9H2,1-3H3

InChI Key

DLEFJJYRJJFHFW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4OC)C(=O)N(C1=O)C

Origin of Product

United States

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